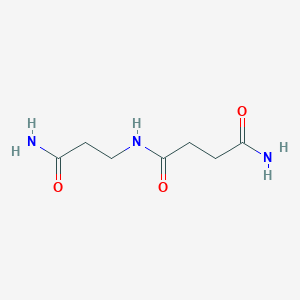

N-(2-carbamoylethyl)butanediamide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylethyl)butanediamide typically involves the reaction of succinic anhydride with 3-aminopropionamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylethyl)butanediamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted amides or esters.

Scientific Research Applications

N-(2-carbamoylethyl)butanediamide is utilized in various scientific research applications:

Biology: It is used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-carbamoylethyl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- N-(2-carbamoylethyl)succinimide

- N-(2-carbamoylethyl)glutaramide

- N-(2-carbamoylethyl)adipamide

Uniqueness

N-(2-carbamoylethyl)butanediamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it a valuable compound in various research and industrial applications .

Biological Activity

N-(2-carbamoylethyl)butanediamide is a compound of interest in various biological research contexts, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is a derivative of butanediamide with a carbamoyl group attached to the ethyl side chain. This structural modification may influence its interaction with biological systems, potentially enhancing its pharmacological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve apoptosis induction through pathways that disrupt cellular metabolism.

- Antimicrobial Properties : Research indicates that derivatives of carbamide compounds can exhibit antimicrobial activities against a range of pathogens. The effectiveness often correlates with the presence of specific functional groups.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of similar compounds, suggesting that they may mitigate neuronal injury through antioxidative mechanisms.

Antitumor Activity

A study conducted by Howorko et al. (2013) evaluated the antitumor effects of N-substituted carbazoles, which share structural similarities with this compound. The findings revealed that certain derivatives inhibited topoisomerase II activity, a critical target in cancer therapy, at concentrations significantly lower than standard chemotherapeutic agents like etoposide .

Antimicrobial Activity

In a comparative analysis, several carbamide derivatives were tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly affected their inhibitory concentrations, with some compounds demonstrating IC50 values in the micromolar range .

Neuroprotective Effects

Research by Saturnino et al. highlighted the neuroprotective properties of specific N-substituted carbazoles against glutamate-induced toxicity in neuronal cell lines. The study found that certain compounds could reduce oxidative stress markers and improve cell viability at low concentrations .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

N'-(3-amino-3-oxopropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3/c8-5(11)1-2-7(13)10-4-3-6(9)12/h1-4H2,(H2,8,11)(H2,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAGWKCVVGEHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCCC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.